molecular formula C8H5F3N2S B185815 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 128228-96-6

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B185815
CAS No.: 128228-96-6
M. Wt: 218.2 g/mol
InChI Key: RAQSZNBGFKBCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged structures in pharmaceutical development: the pyrazole ring and the thiophene moiety, augmented by a metabolically stable trifluoromethyl group . The pyrazole core is a well-documented pharmacophore present in a broad spectrum of therapeutic agents, celebrated for its role in molecules with demonstrated anticancer, anti-inflammatory, antimicrobial, and analgesic activities . The strategic incorporation of the 2-thienyl group at the 5-position enhances the molecule's aromatic and electronic characteristics, a modification known to improve interactions with biological targets and influence the compound's overall pharmacokinetic profile . The strong electron-withdrawing effect of the trifluoromethyl group at the 3-position significantly alters the molecule's acidity, lipophilicity, and metabolic stability, making it a critical feature for optimizing lead compounds in rational drug design . This specific substitution pattern makes it a prime candidate for investigating novel small-molecule inhibitors, particularly in oncology research for targeting kinase enzymes and other key regulators of cellular proliferation . Furthermore, its distinct structure serves as an excellent building block for developing more complex fused heterocyclic systems, such as pyrazolopyridines, which are relevant in both materials science and pharmaceutical applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSZNBGFKBCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949749
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26974-16-3
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-thienylhydrazine with trifluoroacetic acid and an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocyclic systems. For example:

  • Reaction with Triethyl Orthoformate :
    Condensation with triethyl orthoformate produces methanimidate intermediates, which cyclize upon treatment with hydrazine hydrate to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (Scheme 1) .
    Conditions : Reflux in ethanol, 8–12 hours.
    Product : 3-Amino-3,4-dihydro-4-imino-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (isolated in 72–85% yield) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for SNAr at specific positions:

  • C(5)-Chlorination :
    Treatment with aqueous HCl generates a 5-chloro derivative as a minor product (4:1 ratio of starting material to chlorinated product) .
    Conditions : 18% HCl (aq), room temperature, 2 hours .

Electrophilic Substitution

The thienyl moiety undergoes electrophilic substitution:

  • Sulfonation :
    Reaction with chlorosulfonic acid introduces sulfonic acid groups at the α-position of the thiophene ring .
    Conditions : ClSO3H, 0°C to 60°C, 4 hours.
    Yield : ~65% .

[3+2] Cycloaddition

The compound serves as a dipolarophile in cycloadditions with nitrile imines:

  • Formation of 5-CF3-Pyrazole-3-Carbonitriles :
    Reacts with 1,1-dicyanoalkenes under catalysis by TMEDA to afford 5-trifluoromethyl pyrazole-3-carbonitriles (Table 1) .
    Conditions : Tetrahydrofuran, room temperature, 12 hours.
    Yield : 78–92% .

EntryDicyanoalkeneProduct (R)Yield (%)
1R = Ph4a91
2R = 4-MeOC6H44b85
3R = 2-thienyl4c88

Dehydration

  • Ring Contraction :
    Treatment with p-TsCl induces dehydration and ring contraction of dihydro-1,3,4-thiadiazine intermediates to yield pyrazoles (e.g., 3a in 98% yield) .
    Conditions : p-TsCl (2.5 equiv), dichloromethane, room temperature, 2 hours .

Oxidation

  • Thiophene Ring Oxidation :
    Reacts with hydrogen peroxide in acetic acid to form thiophene-1,1-dioxide derivatives .
    Yield : 60–70% .

Suzuki-Miyaura Coupling

The thienyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids:

  • Product : 5-Aryl-3-(trifluoromethyl)-1H-pyrazoles.
    Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C, 12 hours .
    Yield : 55–75% .

Acid/Base-Mediated Rearrangements

  • Tautomerism :
    The 1H-pyrazole exhibits prototropic tautomerism, favoring the 1H-tautomer in polar solvents (e.g., DMSO-d6) .
    Equilibrium Ratio : 9:1 (1H:2H tautomer) at 25°C .

Key Research Findings

  • Optimized Dehydration : Using p-TsCl instead of oxalyl chloride suppresses side reactions, achieving 98% yield in pyrazole synthesis .

  • Regioselectivity in Cycloadditions : The trifluoromethyl group directs [3+2] cycloadditions to the C(3)-position of the pyrazole .

  • Thienyl Reactivity : The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to electronic and steric effects .

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The thienyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diaryl Pyrazoles

Pyrazole derivatives with aryl substituents are widely studied for their pharmacological activities. Key examples include:

Table 1: Comparison of Diaryl Trifluoromethyl Pyrazoles
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole C₈H₅F₃N₂S 218.20 Thienyl, CF₃ Not explicitly reported in evidence
SC-560 (5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) C₁₇H₁₂ClF₃N₂O 352.74 Chlorophenyl, Methoxyphenyl, CF₃ Selective COX-1 inhibitor
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole Not provided - Bromophenyl, p-Tolyl, CF₃ Anti-inflammatory analog (Celecoxib derivative)
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₂₀H₁₉F₃N₂O₄ 408.37 Trimethoxyphenyl, Methoxyphenyl, CF₃ Synthesized via Chan-Lam coupling; structural data available

Key Observations :

  • SC-560 demonstrates the importance of substituent positioning: The 4-chlorophenyl and 4-methoxyphenyl groups enhance COX-1 selectivity, whereas the thienyl group in the target compound may favor different interactions .
  • Anti-inflammatory analogs (e.g., ) highlight the role of bulky aryl groups (bromophenyl, p-tolyl) in mimicking Celecoxib’s sulfonamide motif .

Heterocyclic Derivatives with Thienyl Groups

Compounds with thienyl substituents but differing core structures exhibit varied bioactivities:

Table 2: Thienyl-Containing Heterocycles
Compound Class Core Structure Key Substituents Biological Activity Reference
5-(2-Thienyl)-1,3,4-oxadiazoles Oxadiazole Thienyl, thiourea/piperazinyl Broad-spectrum antibacterial (e.g., compound 9a)
Target Pyrazole Pyrazole Thienyl, CF₃ Underexplored in evidence

Key Observations :

  • Oxadiazoles () show potent antibacterial activity, suggesting that the pyrazole core may need additional functionalization (e.g., sulfonamides) for similar efficacy .

Agrochemical Derivatives

Trifluoromethyl pyrazoles are also used in agrochemicals. For example:

  • 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-76-2) is an intermediate in herbicide synthesis .

Key Observations :

  • The CF₃ group universally enhances metabolic stability across all compounds.
  • Thienyl vs. Aryl : Thienyl’s sulfur atom may reduce aromatic stacking compared to phenyl groups, affecting target binding .

Biological Activity

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a thienyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. This structural configuration allows it to penetrate cell membranes effectively and interact with various biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to cross lipid membranes.
  • Target Interaction : The thienyl group can engage in π-π interactions with aromatic residues in proteins, stabilizing binding to target sites.
  • Enzyme Modulation : It has been shown to modulate the activity of various enzymes, contributing to its pharmacological effects .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating potential for use in inflammatory conditions .
  • Mechanism : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported effective inhibition against strains such as E. coli and S. aureus, with certain derivatives exhibiting enhanced activity due to specific structural modifications .
  • Mechanism : The presence of the thienyl moiety is believed to play a crucial role in enhancing antimicrobial efficacy through improved binding interactions with bacterial targets .

3. Anticancer Potential

This compound is being investigated for its anticancer properties:

  • Cell Line Studies : Preliminary studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

StudyFocusFindings
Katritzky et al. (2018)Synthesis & Pharmacological ActivitiesReported that derivatives of pyrazole exhibited significant anti-inflammatory activity with IC50 values comparable to established drugs .
Girodet et al. (2013)Vascular EffectsDemonstrated that pyrazole compounds can induce endothelium-dependent vascular relaxation, indicating cardiovascular implications .
Burguete et al. (2014)Antimicrobial ActivityFound that specific pyrazole derivatives showed high activity against E. coli and S. aureus, supporting their use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones is a common approach. For example, describes using dilithiated hydrazones for regioselective pyrazole formation, while highlights copper-catalyzed click chemistry for hybrid pyrazole-triazole systems.
  • Key Considerations :

  • Solvent choice (e.g., THF/water mixtures) and temperature (50–80°C) impact reaction efficiency .
  • Substituent compatibility: The electron-withdrawing trifluoromethyl group may require inert atmospheres to prevent side reactions .
    • Typical Yields : 60–97%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and tautomeric forms (e.g., distinguishing 3- vs. 5-substituted pyrazoles) .
  • X-ray Crystallography : Resolves tautomeric equilibria, as shown in for fluorophenyl-pyrazole derivatives.
    • Data Interpretation : Compare experimental spectra with computational predictions (DFT) to validate electronic effects of the thienyl group .

Q. How can regioselectivity be controlled during pyrazole ring formation?

  • Strategies :

  • Use directing groups (e.g., sulfonamides) or steric hindrance to favor 1,3- or 1,5-diaryl substitution .
  • Metal catalysts (e.g., Cu(I)) in click reactions enhance selectivity for 1,4-disubstituted triazole-pyrazole hybrids .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating COX-1/2 inhibition potential, and how does structural substitution influence selectivity?

  • Models :

  • Recombinant COX-1/2 enzyme assays using purified proteins (e.g., ovine COX-1, human COX-2) .
  • Cell-based assays (e.g., OVCAR3 cells in ) to assess anti-inflammatory activity.
    • SAR Insights :
  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance COX-1 selectivity (IC50_{50} = 3.4 μM) by stabilizing interactions with Tyr-355 and Arg-120 .
  • Thienyl groups may alter binding kinetics due to increased π-stacking vs. phenyl analogs .

Q. How can radiolabeled analogs be synthesized for non-invasive imaging of enzyme expression?

  • Methods :

  • Isotope incorporation (e.g., 11C^{11}\text{C} or 125I^{125}\text{I}) via nucleophilic substitution or Pd-catalyzed coupling, as demonstrated for [11C^{11}\text{C}]SC560 in .
  • Automated synthesis modules ensure reproducibility and high radiochemical purity (>95%) .
    • Applications : PET imaging to track COX-1 overexpression in inflammatory or cancer models .

Q. What computational strategies predict binding modes and affinity for target enzymes?

  • Approaches :

  • Molecular Docking : Aligns pyrazole derivatives into active sites (e.g., COX-1 PDB: 1EQG) to identify critical residues (e.g., Tyr-385, Trp-387) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting hydrophobic interactions with trifluoromethyl groups .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Critical contradictions: Thienyl substitution’s impact on enzyme selectivity remains underexplored compared to phenyl/chlorophenyl analogs. Further SAR studies are needed.
  • Advanced studies should prioritize in vivo pharmacokinetics (e.g., plasma half-life optimization) to address issues seen in early leads like SC-236 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.